1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, a sulfonyl group, and a dichloromethoxyphenyl moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dichloro-4-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 2,5-dichloro-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the triazole ring: The sulfonyl chloride intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and reduction reactions: The triazole ring and the dichloromethoxyphenyl moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism of action of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a triazole ring. It exhibits different chemical reactivity and biological activity.
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine: This compound contains a piperazine ring and a methoxyphenyl group, leading to different chemical and biological properties.
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine: This compound has a piperidine ring and a methyl group, which also result in distinct chemical behavior and biological activity.
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O3S/c1-17-8-2-7(11)9(3-6(8)10)18(15,16)14-5-12-4-13-14/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFBMBFXHHTIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.